molecular formula C11H11NO B15235381 (1-Phenylpyrrol-2-yl)methanol

(1-Phenylpyrrol-2-yl)methanol

Cat. No.: B15235381
M. Wt: 173.21 g/mol
InChI Key: IPRYIUKPOMNPED-UHFFFAOYSA-N
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Description

(1-Phenylpyrrol-2-yl)methanol is an organic compound with the molecular formula C11H11NO It features a pyrrole ring substituted with a phenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylpyrrol-2-yl)methanol typically involves the reaction of pyrrole with benzaldehyde in the presence of a reducing agent. One common method is the reduction of the corresponding pyrrole-2-carboxaldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Phenylpyrrol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: The major products include (1-Phenylpyrrol-2-yl)carboxaldehyde and (1-Phenylpyrrol-2-yl)carboxylic acid.

    Reduction: The major product is (1-Phenylpyrrol-2-yl)methanamine.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

(1-Phenylpyrrol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenylpyrrol-2-yl)methanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrole: A basic five-membered nitrogen-containing heterocycle.

    Phenylpyrrole: A pyrrole ring substituted with a phenyl group.

    Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing nitrogen.

Comparison: (1-Phenylpyrrol-2-yl)methanol is unique due to the presence of both a phenyl group and a hydroxymethyl group on the pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(1-phenylpyrrol-2-yl)methanol

InChI

InChI=1S/C11H11NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-8,13H,9H2

InChI Key

IPRYIUKPOMNPED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2CO

Origin of Product

United States

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